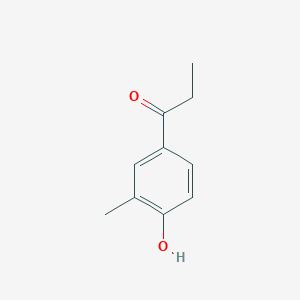

1-(4-Hydroxy-3-methylphenyl)propan-1-one

Description

1-(4-Hydroxy-3-methylphenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with a 4-hydroxy-3-methylphenyl group. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The hydroxy group at the para position and methyl group at the meta position influence its polarity, solubility, and reactivity compared to simpler propiophenone derivatives.

Properties

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-4-5-10(12)7(2)6-8/h4-6,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTNKEULTSFHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280603 | |

| Record name | 1-(4-hydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-04-5 | |

| Record name | NSC17564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-hydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

In the first step, 4-hydroxy-3-methylbenzaldehyde undergoes aldol condensation with propan-1-one derivatives (e.g., hydroxyacetophenone) under basic conditions. A representative protocol involves:

-

Base Catalyst : Potassium hydroxide (20 g) in diethylene glycol diethyl ether at 120°C.

-

Molar Ratio : Equimolar aldehyde and ketone reactants.

-

Yield : Up to 93% for the α,β-unsaturated intermediate, 3-(4-hydroxy-3-methylphenyl)-1-phenyl-2-propen-1-one.

The second step involves hydrogenation of the conjugated enone using palladium on activated carbon (5% Pd) under ambient conditions:

Table 1: Aldol Condensation-Hydrogenation Parameters

| Parameter | Step 1 (Aldol) | Step 2 (Hydrogenation) |

|---|---|---|

| Catalyst | KOH | Pd/C (5%) |

| Solvent | Diethylene glycol | Tetrahydrofuran |

| Temperature | 120°C | 20–25°C |

| Yield | 93% | 89% |

Friedel-Crafts Acylation

Friedel-Crafts acylation provides a direct route to aryl ketones by reacting phenolic substrates with acylating agents. For this compound, this method employs 4-hydroxy-3-methylbenzene and propionyl chloride.

Catalytic Systems and Conditions

-

Catalyst : Aluminum chloride (AlCl₃) in anhydrous dichloromethane.

-

Stoichiometry : 1.2 equivalents of propionyl chloride relative to the phenol.

-

Reaction Time : 4–6 hours at 0–5°C.

Table 2: Friedel-Crafts Acylation Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.5 equiv AlCl₃ | Maximizes acylation |

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent Polarity | Low (DCM) | Enhances electrophilicity |

Limitations and Mitigations

-

Para-Regioselectivity : The hydroxy group directs acylation to the para position, but steric effects from the methyl group may reduce yields. Using bulkier Lewis acids (e.g., FeCl₃) improves selectivity.

-

Workup : Hydrolysis with ice-cold HCl recovers the ketone, with yields averaging 75–80%.

Oxidation of 3-(4-Hydroxy-3-methylphenyl)propan-1-ol

Catalytic oxidation of secondary alcohols offers a high-yield pathway. A Chinese patent (CN111393272A) details the oxidation of 3-(4-hydroxy-3-methylphenyl)propan-1-ol using a nitroxide-bromide-nitrite catalyst system.

Oxidative Protocol

Table 3: Oxidation Reaction Metrics

| Metric | Value |

|---|---|

| Turnover Frequency (TOF) | 12 h⁻¹ |

| Selectivity | >99% |

| Catalyst Reusability | 5 cycles |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Aldol + Hydrogenation | 83% | High | Moderate |

| Friedel-Crafts | 78% | Low | High |

| Alcohol Oxidation | 92% | Medium | High |

-

Aldol Route : Preferred for laboratory-scale synthesis due to straightforward intermediates but requires hazardous hydrogenation.

-

Friedel-Crafts : Cost-effective for industrial production but struggles with regioselectivity.

-

Oxidation : Highest yield and scalability, though catalyst costs may limit adoption.

Emerging Methodologies and Innovations

Enzymatic Ketone Synthesis

Recent advances propose lipase-catalyzed kinetic resolution for enantioselective synthesis, though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

1-(4-Hydroxy-3-methylphenyl)propan-1-one serves as a significant intermediate in the synthesis of complex organic compounds. Its unique structural features allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis. The compound can undergo nucleophilic substitution and addition reactions due to the presence of the hydroxyl group, facilitating the formation of more complex structures.

Reactivity and Functionalization

The compound can be modified through several chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Reduction : It can be reduced to yield alcohols or alkanes.

- Substitution Reactions : The hydroxyl group can be replaced with other functional groups, enhancing its versatility in synthetic pathways .

Pharmaceutical Applications

Potential Drug Intermediate

Due to its structural characteristics, this compound is explored as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making them candidates for drug development. Research indicates that modifications to the compound can enhance its pharmacological properties, leading to improved efficacy and safety profiles in therapeutic applications .

Biocatalysis and Enzyme Applications

Recent studies have investigated the use of biocatalysts for the asymmetric synthesis of chiral hydroxy ketones from this compound. For instance, whole cells of various yeast species have been employed to achieve high enantiomeric excess values in biotransformations involving this compound . This approach highlights the potential for environmentally friendly synthetic methodologies in pharmaceutical chemistry.

Material Science

Development of New Materials

In material science, this compound is utilized in developing new polymers and resins. Its hydroxyl functionality allows it to act as a cross-linking agent or modifier in polymer formulations, enhancing mechanical properties and thermal stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Propan-1-one Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) and hydroxy (OH) groups are electron-donating, enhancing resonance stabilization of the aromatic ring, while halogens (Cl, Br) are electron-withdrawing, directing electrophilic substitution to specific positions .

- Biological Activity: Hydroxy-substituted derivatives, such as 1-(2,6-dihydroxyphenyl)propan-1-one, exhibit antifungal properties against Botrytis cinerea and Fusarium avenaceum, suggesting that phenolic groups enhance bioactivity .

- Synthetic Utility : Halogenated derivatives (e.g., 1-(3-chlorophenyl)propan-1-one) are pivotal in C-O coupling reactions with reagents like N-hydroxyphthalimide (NHPI), yielding products in 60–65% yields .

Table 2: Reaction Yields of Propan-1-one Derivatives

Key Observations:

- Coupling Reactions : Halogenated derivatives show moderate to good yields (50–65%) in coupling reactions, while methoxy-substituted compounds require harsher conditions (e.g., Friedel-Crafts acylation with AlCl₃) .

- Steric Effects : The 3-methyl group in this compound may hinder reactivity in electrophilic substitutions compared to unsubstituted analogs.

Physicochemical Properties

Table 3: Solubility and Polarity Comparison

Key Observations:

- Polarity : The hydroxy group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to methoxy or halogenated derivatives.

- Lipophilicity : Chlorine and methyl groups increase LogP values, favoring lipid membrane permeability, which is critical for bioactive compounds .

Biological Activity

1-(4-Hydroxy-3-methylphenyl)propan-1-one, also known as 3-(4-hydroxy-3-methylphenyl)-1-propanone, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by its stable structure, which allows it to maintain efficacy across various pH levels and temperatures. This stability makes it suitable for incorporation into cosmetic formulations and pharmaceutical products. The compound typically appears as a white solid that dissolves in various carriers without discoloration, enhancing its appeal for topical applications .

Research indicates that this compound exhibits potent antimicrobial activity against several skin-associated microorganisms, including:

- Staphylococcus epidermidis

- Corynebacterium xerosis

- Brevibacterium epidermidis

The antimicrobial efficacy is measured using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of the compound required to inhibit microbial growth. For instance, the MIC for Corynebacterium xerosis was found to be as low as 500 ppm, demonstrating strong antimicrobial properties .

Comparative Efficacy

The following table summarizes the MIC values for various microorganisms affected by this compound:

| Microorganism | MIC (ppm) |

|---|---|

| Corynebacterium xerosis | 500 |

| Staphylococcus epidermidis | TBD |

| Brevibacterium epidermidis | TBD |

Note: TBD indicates that specific data for these microorganisms were not provided in the available studies.

Cosmetic and Pharmaceutical Use

Due to its antimicrobial properties, this compound is being explored for use in:

- Cosmetic formulations : Effective against body odor-causing bacteria.

- Topical medications : Potential applications in dermatological treatments.

The compound's ability to remain stable in various formulations enhances its suitability for long-term use in consumer products .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Antimicrobial Efficacy : A study confirmed the compound's effectiveness against skin-related pathogens using turbidimetric methods to analyze growth curves in the presence and absence of the compound .

- Pharmacological Characterization : Investigations into its pharmacological properties have shown promise in drug development, particularly for topical applications targeting skin infections and conditions related to microbial overgrowth .

- Potential as a Dual Agonist : Related compounds have been studied for their ability to act as dual agonists for PPARα/γ receptors, indicating possible metabolic benefits alongside antimicrobial effects .

Q & A

Q. What are the optimal synthetic methodologies for preparing 1-(4-Hydroxy-3-methylphenyl)propan-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between appropriate acetophenone derivatives and aldehydes. For example:

- Reagents : 4-hydroxy-3-methylacetophenone and substituted benzaldehydes.

- Conditions : Ethanol as solvent, aqueous NaOH (10–20%) as base, and room temperature (25–30°C) for 6–12 hours .

- Workup : Acidification with dilute HCl followed by recrystallization from ethanol/water mixtures yields pure product.

Q. How can purity and structural identity be confirmed post-synthesis?

A multi-technique approach is recommended:

- NMR Analysis :

- ¹H NMR : Expect aromatic protons in δ 6.5–7.5 ppm (integration varies with substitution), a ketone carbonyl peak at δ 2.8–3.2 ppm (triplet for propanone), and hydroxyl protons (broad, δ ~5.0 ppm) .

- ¹³C-APT NMR : Key signals include the carbonyl carbon (δ ~200 ppm) and aromatic carbons (δ 110–160 ppm).

- FT-IR : Strong C=O stretch at ~1650 cm⁻¹ and O–H stretch at ~3300 cm⁻¹ .

- Microanalysis : Validate elemental composition (e.g., C, H, O) within ±0.3% of theoretical values.

Q. What purification strategies are effective for this compound?

- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery (>85%) and minimal impurities .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 80:20) for analytical purity checks .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystal packing of this compound?

Hydrogen bonding governs molecular assembly in the solid state:

- O–H···O Interactions : The hydroxyl group forms strong hydrogen bonds (2.6–2.8 Å) with adjacent ketone oxygen or methoxy groups, creating dimeric or chain motifs .

- Graph Set Analysis : Use Etter’s notation (e.g., ) to classify motifs and predict stability .

- Impact on Properties : Stronger networks correlate with higher melting points (>150°C) and reduced solubility in non-polar solvents .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

Key considerations include:

- Disorder Management : Flexible propanone chains may require split-atom modeling in SHELXL .

- Twinned Data : Use the TWIN command in SHELXL for pseudo-merohedral twinning .

- Hydrogen Bond Restraints : Apply DFIX and DANG constraints to stabilize geometry during refinement .

- Validation Tools : Check R-factor convergence (<5%) and ADDSYM for missed symmetry .

Q. How can discrepancies in spectral data (e.g., NMR peak overlap) be resolved?

- 2D NMR Techniques :

- HSQC : Correlate ¹H signals with ¹³C to resolve overlapping aromatic protons .

- NOESY : Identify spatial proximity of substituents (e.g., methyl and hydroxyl groups) .

- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) to separate broadened hydroxyl peaks .

- Computational Aids : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.